molecular formula C26H48N2O8 B1619780 Dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) CAS No. 14531-12-5

Dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate)

Cat. No.: B1619780
CAS No.: 14531-12-5
M. Wt: 516.7 g/mol
InChI Key: XRMPIBMLBZUBIZ-UHFFFAOYSA-N
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Description

Dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate): is an organic compound primarily used as a metal chelating agent. It is known for its ability to form stable complexes with metal ions, making it valuable in various industrial and scientific applications. This compound is a derivative of ethylenediaminetetraacetic acid (EDTA) and is characterized by its four butyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) is synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensuring complete esterification of the EDTA.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with cooling systems to manage the heat generated. The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) can undergo oxidation reactions, particularly at the ester groups, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the butyl ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) is extensively used in coordination chemistry for the synthesis of metal complexes

Biology: In biological research, this compound is used to chelate metal ions in enzyme assays and other biochemical experiments. It helps in stabilizing metal-dependent enzymes and preventing metal-catalyzed oxidation reactions.

Medicine: The compound’s ability to chelate metal ions makes it useful in medical applications, such as in the treatment of heavy metal poisoning. It is also explored for its potential in drug delivery systems where metal ions play a crucial role.

Industry: Industrially, it is used as a stabilizer in various formulations, including paints, coatings, and lubricants. Its chelating properties help in preventing metal-induced degradation of these products.

Mechanism of Action

Dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) exerts its effects primarily through chelation. It binds to metal ions via its multiple donor atoms, forming stable ring structures known as chelates. This binding prevents the metal ions from participating in unwanted chemical reactions. The molecular targets include metal ions such as calcium, magnesium, and iron, which are crucial in various biochemical and industrial processes.

Comparison with Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): The parent compound of dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate), widely used for its chelating properties.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar applications but with a higher affinity for certain metal ions.

    Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer donor atoms, used in less demanding applications.

Uniqueness: Dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) is unique due to its butyl ester groups, which enhance its solubility in organic solvents and its ability to form more lipophilic metal complexes. This property makes it particularly useful in applications where solubility in non-aqueous media is required.

Properties

IUPAC Name

butyl 2-[2-[bis(2-butoxy-2-oxoethyl)amino]ethyl-(2-butoxy-2-oxoethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48N2O8/c1-5-9-15-33-23(29)19-27(20-24(30)34-16-10-6-2)13-14-28(21-25(31)35-17-11-7-3)22-26(32)36-18-12-8-4/h5-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMPIBMLBZUBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN(CCN(CC(=O)OCCCC)CC(=O)OCCCC)CC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162977
Record name Dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14531-12-5
Record name Glycine, N,N′-1,2-ethanediylbis[N-(2-butoxy-2-oxoethyl)-, dibutyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14531-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate)
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Record name Dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate)
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Record name Dibutyl N,N'-1,2-ethanediylbis[N-(2-butoxy-2-oxoethyl)glycinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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